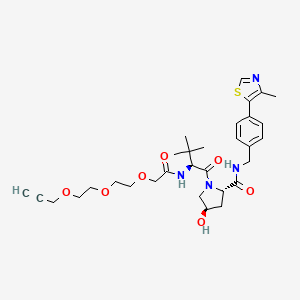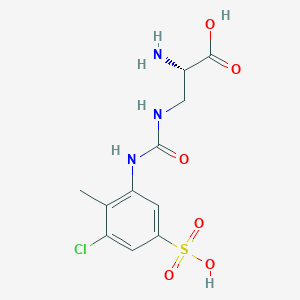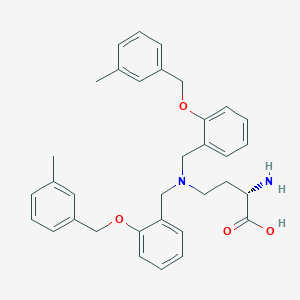
VH032-PEG3-acetylene
概述
描述
VH032-PEG3-acetylene is a synthesized E3 ligase ligand-linker conjugate that incorporates the VH032 based VHL ligand and a linker used in PROTAC technology . It is a click chemistry reagent, containing an Alkyne group .
Molecular Structure Analysis
The molecular formula of this compound is C31H42N4O7S . The IUPAC name is (2S,4R)-1-((S)-2-(tert-butyl)-4-oxo-6,9,12-trioxa-3-azapentadec-14-ynoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide .Chemical Reactions Analysis
This compound contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .Physical And Chemical Properties Analysis
This compound has a molecular weight of 614.75 . It is a solid substance with a light yellow to yellow color .科学研究应用
VH032-PEG3-acetylene has been used in a variety of scientific research applications, both in vitro and in vivo. In vitro studies have shown that this compound is effective in modulating gene expression and protein synthesis. In vivo studies have demonstrated that this compound is capable of modulating cell growth and differentiation.
体内
In vivo studies have demonstrated that VH032-PEG3-acetylene is capable of modulating cell growth and differentiation. This compound has been shown to be effective in modulating the expression of various genes and proteins in vivo, including those involved in the regulation of cell cycle and apoptosis. In addition, this compound has been used in animal models to study the effects of gene expression on various diseases, including cancer and diabetes.
体外
In vitro studies have shown that VH032-PEG3-acetylene is effective in modulating gene expression and protein synthesis. This compound has been used to study the effects of gene expression on cell cycle and apoptosis, as well as to study the effects of gene expression on various diseases, including cancer and diabetes. In addition, this compound has been used to study the effects of gene expression on various cellular processes, such as cell migration, cell differentiation, and cell proliferation.
作用机制
Target of Action
VH032-PEG3-acetylene is a synthesized E3 ligase ligand-linker conjugate . The primary target of this compound is the von Hippel-Lindau (VHL) protein . VHL is a component of the E3 ubiquitin-protein ligase complex, which plays a key role in the ubiquitin-proteasome pathway .
Mode of Action
this compound incorporates the VH032 based VHL ligand and a linker used in Proteolysis-Targeting Chimera (PROTAC) technology . As a click chemistry reagent, it contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . This interaction allows the compound to bind to its target protein and induce its degradation .
Biochemical Pathways
The compound operates within the ubiquitin-proteasome pathway, a crucial system for protein degradation and turnover . By targeting the VHL protein, this compound can influence the degradation of specific proteins, thereby affecting various downstream cellular processes .
Pharmacokinetics
Its solubility in dmso is reported to be 50 mg/ml , which could potentially influence its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the degradation of target proteins via the ubiquitin-proteasome pathway . This can lead to alterations in cellular processes regulated by these proteins .
Action Environment
It’s worth noting that the compound’s stability and solubility can be affected by storage conditions . For instance, it is recommended to store the compound at -20°C for up to 3 years in powder form, and up to 2 years in solvent at -80°C .
生物活性
VH032-PEG3-acetylene has been shown to have a range of biological activities, including modulating gene expression and protein synthesis. In addition, this compound has been shown to be effective in modulating cell growth and differentiation.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In vivo studies have demonstrated that this compound is capable of modulating gene expression and protein synthesis. In addition, this compound has been shown to be effective in modulating cell growth and differentiation.
实验室实验的优点和局限性
The advantages of using VH032-PEG3-acetylene in laboratory experiments include its water-solubility, non-toxicity, and biocompatibility. In addition, this compound has been shown to be effective in modulating gene expression and protein synthesis. The main limitation of using this compound in laboratory experiments is that the mechanism of action is not yet fully understood.
未来方向
The future directions for research on VH032-PEG3-acetylene include further studies of its mechanism of action, as well as its potential applications in a variety of diseases. In addition, further studies of its effects on gene expression and protein synthesis, as well as its effects on cell growth and differentiation, are needed. Other potential future directions include studies of its effects on other cellular processes, such as cell migration, cell differentiation, and cell proliferation, as well as its potential applications in drug delivery.
生化分析
Biochemical Properties
VH032-PEG3-acetylene plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily through the copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .
Cellular Effects
Preliminary studies suggest that it may influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with the VHL ligand, forming a part of the PROTAC technology . It exerts its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Current knowledge suggests that it has a certain degree of stability and degradation over time .
Dosage Effects in Animal Models
Future studies will provide more information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in certain metabolic pathways, interacting with various enzymes or cofactors .
Transport and Distribution
It is anticipated that it interacts with various transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
Future studies will provide more information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
属性
IUPAC Name |
(2S,4R)-1-[(2S)-3,3-dimethyl-2-[[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]acetyl]amino]butanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H42N4O7S/c1-6-11-40-12-13-41-14-15-42-19-26(37)34-28(31(3,4)5)30(39)35-18-24(36)16-25(35)29(38)32-17-22-7-9-23(10-8-22)27-21(2)33-20-43-27/h1,7-10,20,24-25,28,36H,11-19H2,2-5H3,(H,32,38)(H,34,37)/t24-,25+,28-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHXQNDSXTCIWSG-CERRFVOPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCC#C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCOCC#C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H42N4O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
614.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-phenyl-N-{5-[4-({5-[(phenylacetyl)amino]-1,3,4-thiadiazol-2-yl}amino)piperidin-1-yl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B611595.png)

![1-cyano-2-[4-(1H-imidazol-5-yl)butyl]-3-(2-phenylsulfanylethyl)guanidine](/img/structure/B611600.png)
![(R)-3-(4-(Aminomethyl)phenyl)-6-((4-hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B611604.png)






![(2E)-3-{4-hydroxy-3-[5,5,8,8-tetramethyl-3-(pentyloxy)-5,6,7,8-tetrahydronaphthalen-2-yl]phenyl}prop-2-enoic acid](/img/structure/B611612.png)
![[2,4'-Bipyridine]-1'(2'H)-carboxamide, 3-chloro-5-[(1S)-1,2-dihydroxyethyl]-3',6'-dihydro-N-[5-(trifluoromethyl)-2-pyridinyl]-](/img/structure/B611614.png)

